Cholesterol hydroperoxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

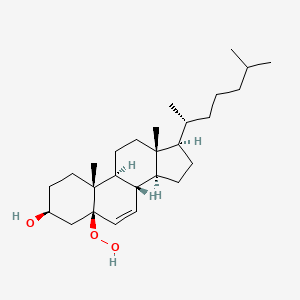

Cholesterol hydroperoxide, also known as this compound, is a useful research compound. Its molecular formula is C27H46O3 and its molecular weight is 418.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biological Significance and Pathophysiology

Cholesterol hydroperoxides play a critical role in the pathophysiology of several diseases, particularly cardiovascular diseases. Their accumulation in biological systems can lead to cellular dysfunction and contribute to atherogenesis. The oxidation of low-density lipoprotein (LDL) cholesterol, which includes cholesterol hydroperoxides, is directly linked to plaque formation in arteries, leading to atherosclerosis .

Analytical Techniques for Detection

The detection and quantification of cholesterol hydroperoxides are crucial for understanding their biological roles. Several advanced analytical techniques have been developed:

These methods enhance our ability to study the biochemical pathways involving cholesterol hydroperoxides.

Cardiovascular Research

Research has shown that elevated levels of cholesterol hydroperoxides correlate with increased risk factors for cardiovascular diseases. For instance, studies demonstrate that oxidized LDL containing cholesterol hydroperoxides is more readily taken up by macrophages, contributing to foam cell formation and plaque development .

Cellular Studies

In vitro studies indicate that exposure to cholesterol hydroperoxides leads to mitochondrial dysfunction and apoptosis in macrophages. Specifically, the uptake of 7α-hydroperoxide was shown to induce significant mitochondrial damage, emphasizing the cytotoxic potential of these compounds .

Potential Therapeutic Applications

Understanding the role of cholesterol hydroperoxides opens avenues for therapeutic interventions:

- Antioxidant Strategies : Compounds that can reduce oxidative stress or enhance the detoxification of cholesterol hydroperoxides may mitigate their harmful effects. Glutathione peroxidase 4 (GPx4) has been identified as a key enzyme capable of reducing these peroxides, thus offering a potential target for drug development .

- Dietary Interventions : Nutritional strategies aimed at reducing oxidative stress may also lower this compound levels in the body. For example, hydrogen-rich water has shown promise in reducing oxidative damage and improving lipid profiles in clinical trials .

化学反应分析

Formation of Cholesterol Hydroperoxides

Cholesterol hydroperoxides form through several mechanisms:

-

Free Radical-Mediated Reactions Free radicals, like hydroxyl radicals, initiate chain peroxidation of cholesterol, leading to the formation of 7α-OOH and 7β-OOH isomers .

-

Singlet Oxygen Reactions Singlet oxygen can react with cholesterol to produce 5α-OOH, 6α-OOH, and 6β-OOH isomers, with 5α-OOH being the predominant product .

-

Ozonation Cholesterol can react with ozone to produce a primary ozonide, which is then converted into various products, including ethoxyhydroperoxides .

Chemical Reactions and Fates of Cholesterol Hydroperoxides

Cholesterol hydroperoxides undergo a variety of chemical reactions that determine their impact on biological systems :

-

One-Electron Reduction: Cholesterol hydroperoxides can undergo one-electron reduction, typically catalyzed by redox-active iron. This process generates oxyl radical intermediates (ChO- ), which can initiate chain peroxidation by abstracting hydrogen atoms from nearby lipids .

-

Two-Electron Reduction: Cholesterol hydroperoxides can be reduced via two-electron transfer to form alcohols, which are redox-silent. For example, CYP27A1 and CYP11A1 can reduce cholesterol-25-hydroperoxide to 25-hydroxycholesterol .

-

Hydroperoxide-Shunt Reaction: Cytochrome P450 enzymes like CYP27A1 and CYP11A1 can catalyze a hydroperoxide-shunt reaction, where cholesterol hydroperoxides serve as both a donor for reduced oxygen and a substrate. This process leads to the formation of dihydroxycholesterols and reduced hydroxysterols .

-

Translocation: Cholesterol hydroperoxides can move between different membranes and lipoproteins, potentially spreading damage or exerting antioxidant effects depending on the availability and location of antioxidants .

Specific Reactions with Cytochrome P450 Enzymes

Cholesterol-metabolizing cytochrome P450 enzymes (CYPs) play a significant role in the metabolism of cholesterol hydroperoxides :

-

CYP27A1: This enzyme reduces cholesterol 25-hydroperoxide to 25-hydroxycholesterol. It may also eliminate highly reactive hydroperoxides, preventing further oxidative damage .

-

CYP11A1: This enzyme reacts with 20α-hydroperoxide and 20β-hydroperoxide to produce glycol products. The stereospecificity of these reactions depends on the hydroperoxide configuration within the enzyme's active site .

-

CYP7A1 and CYP46A1: These enzymes do not produce metabolites with cholesterol hydroperoxides .

Products of this compound Reactions

The chemical reactions of cholesterol hydroperoxides yield various products, including:

-

Hydroxycholesterols: Reduction of cholesterol hydroperoxides results in the formation of hydroxycholesterols, such as 25-hydroxycholesterol .

-

Glycols: Reactions with CYP11A1 can produce glycol products like 20α,22R-glycol and 20β,21-glycol .

-

Epoxides, Ketones, and Diols: Cholesterol hydroperoxides can be transformed into various downstream products such as 5,6-epoxides, 7-ketones, and diols .

Biological Significance

The chemical reactions of cholesterol hydroperoxides have several biological implications:

-

Oxidative Stress: Cholesterol hydroperoxides can initiate and propagate lipid peroxidation, contributing to oxidative stress and cellular damage .

-

Immune Modulation and Viral Entry: Products like 25-hydroxycholesterol, formed from the reduction of cholesterol 25-hydroperoxide, can modulate immune cell function and mediate viral cell entry .

-

Membrane Damage: Cholesterol hydroperoxides can disrupt the structure and function of cell membranes and lipoproteins .

Analytical Methods

Several methods exist for analyzing cholesterol hydroperoxides:

-

HPLC-EC(Hg): High-performance liquid chromatography with mercury cathode electrochemical detection is used for analyzing individual cholesterol hydroperoxides .

-

HPTLC-PI: High-performance thin-layer chromatography with phosphorimaging detection is used for analyzing cholesterol hydroperoxides .

-

Mass Spectrometry: Mass spectrometry techniques are employed to identify and quantify cholesterol hydroperoxides and their derivatives .

The study of cholesterol hydroperoxides and their chemical reactions is essential for understanding their roles in various physiological and pathological processes. Further research is needed to fully elucidate the complex interplay between cholesterol hydroperoxides and cellular metabolism.

属性

CAS 编号 |

55529-60-7 |

|---|---|

分子式 |

C27H46O3 |

分子量 |

418.7 g/mol |

IUPAC 名称 |

(3S,5R,8S,9S,10R,13R,14S,17R)-5-hydroperoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O3/c1-18(2)7-6-8-19(3)22-9-10-23-21-12-16-27(30-29)17-20(28)11-15-26(27,5)24(21)13-14-25(22,23)4/h12,16,18-24,28-29H,6-11,13-15,17H2,1-5H3/t19-,20+,21+,22-,23+,24+,25-,26-,27+/m1/s1 |

InChI 键 |

CUIXDAUTEMBARD-JLLCDCETSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4(C3(CCC(C4)O)C)OO)C |

手性 SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C[C@]4([C@@]3(CC[C@@H](C4)O)C)OO)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4(C3(CCC(C4)O)C)OO)C |

同义词 |

3-hydroxy-5-cholest-6-ene-5-hydroperoxide 5-hydroperoxycholesterol cholesterol hydroperoxide cholesterol hydroperoxide, (3beta,5alpha)-isome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。